molecular formula C11H9N3OS2 B1209681 2-(Ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(Ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B1209681
M. Wt: 263.3 g/mol
InChI Key: ANBICWUKCFLASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of quinazolines.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Compounds related to 2-(Ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds exhibit varied pharmacological properties, making them of interest in the development of new therapeutic agents (Santagati et al., 1994).

Antimycobacterial Efficiency

  • A derivative of this compound, 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3- b]quinazolin-5-one, shows significant inhibition activity against mycobacterial growth, indicating potential applications in tuberculosis treatment. It has low toxicity and good affinity to the InhA enzyme (Duca et al., 2019).

Antimicrobial and Anti-Inflammatory Activity

  • Similar compounds have been screened for antimicrobial and anti-inflammatory activities, demonstrating potential for use in treating infections and inflammatory conditions (Shailaja et al., 2013).

Applications in Anti-HIV and Antibacterial Agents

  • Some 2-substituted thiadiazolo quinazolines, closely related to the compound , have shown effectiveness against HIV and certain bacterial strains. This suggests potential for development into anti-HIV and antibacterial medications (Alagarsamy et al., 2003).

Antitumor Activity

  • Novel derivatives of this compound class have been synthesized and evaluated for antitumor activity. Some have shown potent cytotoxic activities against human cancer cell lines, indicating potential for development into cancer therapies (Wu & Zhang, 2016).

Properties

Molecular Formula

C11H9N3OS2

Molecular Weight

263.3 g/mol

IUPAC Name

2-ethylsulfanyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C11H9N3OS2/c1-2-16-11-13-14-9(15)7-5-3-4-6-8(7)12-10(14)17-11/h3-6H,2H2,1H3

InChI Key

ANBICWUKCFLASK-UHFFFAOYSA-N

SMILES

CCSC1=NN2C(=O)C3=CC=CC=C3N=C2S1

Canonical SMILES

CCSC1=NN2C(=O)C3=CC=CC=C3N=C2S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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